DAO-IN-1

Description

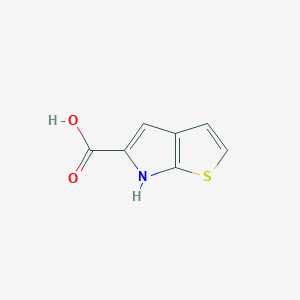

The exact mass of the compound 6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7(10)5-3-4-1-2-11-6(4)8-5/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPXFZLYPWFMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469565 | |

| Record name | 6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51856-25-8 | |

| Record name | 6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of DAO-IN-1 in D-serine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity and neuronal signaling. The concentration of D-serine in the brain is tightly regulated by the enzyme D-amino acid oxidase (DAO), which catalyzes its degradation. Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders, making DAO a compelling therapeutic target. This technical guide provides an in-depth overview of DAO-IN-1, a potent inhibitor of DAO, and its role in the modulation of D-serine metabolism. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Concepts: D-serine and D-amino acid Oxidase (DAO)

D-serine is synthesized from L-serine by the enzyme serine racemase and is primarily degraded by DAO. By binding to the glycine site on the NMDA receptor, D-serine facilitates glutamatergic neurotransmission, a fundamental process for learning, memory, and cognitive function.

DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide. The activity of DAO directly influences the synaptic availability of D-serine, thereby modulating NMDA receptor function.

This compound: A Potent Inhibitor of D-amino acid Oxidase

This compound is a small molecule inhibitor belonging to the class of fused pyrrole carboxylic acids. It has been identified as a potent and selective inhibitor of DAO, making it a valuable tool for studying the physiological and pathological roles of D-serine.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the efficacy of an inhibitor.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Human DAO | 269 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the study of this compound and D-serine metabolism.

In Vitro DAO Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like this compound on the DAO enzyme.

Principle: The activity of DAO is measured by quantifying the amount of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a D-amino acid substrate. The inhibition of this activity in the presence of an inhibitor is then determined.

Materials:

-

Purified human DAO enzyme

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable H₂O₂ indicator)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, HRP, and Amplex® Red reagent to each well.

-

Add serial dilutions of this compound to the wells. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding D-serine to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Microdialysis for D-serine Measurement

This technique allows for the in vivo sampling and measurement of extracellular D-serine levels in specific brain regions of living animals, providing insights into the effects of DAO inhibitors on D-serine neurochemistry.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular space, including D-serine, diffuse across the membrane into the perfusate. The collected dialysate is then analyzed to quantify D-serine concentrations.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthesia

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Continue collecting dialysate samples to monitor changes in extracellular D-serine levels.

-

Analyze the D-serine concentration in the dialysate samples using HPLC with fluorescence detection after derivatization with a fluorescent tag.

-

Express the results as a percentage of the baseline D-serine concentration.

Signaling Pathways and Logical Relationships

The inhibition of DAO by this compound initiates a cascade of events that ultimately modulates neuronal function. These relationships can be visualized using diagrams to facilitate understanding.

D-serine Metabolic Pathway and this compound Inhibition

This diagram illustrates the synthesis and degradation of D-serine and the point of intervention by this compound.

References

An In-Depth Technical Guide to DAO-IN-1 and its Interaction with the NMDA Receptor Co-agonist Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO), and its role in modulating the N-methyl-D-aspartate (NMDA) receptor through the co-agonist site. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and glutamatergic neurotransmission.

Introduction: The NMDA Receptor and the Role of Co-agonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] A unique feature of the NMDA receptor is its requirement for the binding of both glutamate and a co-agonist to its glycine-binding site on the GluN1 subunit for channel activation.[2] D-serine, an endogenous D-amino acid, is now recognized as a primary co-agonist of synaptic NMDA receptors in many brain regions.[3][4]

The concentration of D-serine in the synaptic cleft is tightly regulated by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination.[5] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[3] Consequently, enhancing NMDA receptor function by increasing the synaptic availability of D-serine represents a promising therapeutic strategy.

This compound: A Potent Inhibitor of D-Amino Acid Oxidase

This compound belongs to a class of fused pyrrole carboxylic acids and is a potent inhibitor of D-amino acid oxidase.[6] By inhibiting DAO, this compound prevents the degradation of D-serine, leading to an increase in its synaptic concentration. This, in turn, enhances the activation of NMDA receptors.

Mechanism of Action

The mechanism of action of this compound is centered on its ability to competitively inhibit the DAO enzyme. This inhibition leads to an accumulation of the endogenous NMDA receptor co-agonist D-serine in the vicinity of the synapse, thereby increasing the occupancy of the co-agonist binding site on the GluN1 subunit of the NMDA receptor. This enhanced co-agonist binding facilitates the opening of the NMDA receptor channel in the presence of glutamate, leading to increased Ca2+ influx and potentiation of NMDA receptor-mediated signaling.

Mechanism of this compound Action.

Data Presentation

While extensive quantitative data for this compound specifically is limited in publicly available literature, the following tables summarize its known inhibitory activity and provide representative data for the broader class of fused pyrrole carboxylic acid DAO inhibitors to illustrate the structure-activity relationship (SAR).

| Compound | IC50 (nM) for human DAO | Reference |

| This compound | 269 | [6] |

Table 1: In vitro inhibitory activity of this compound against human D-amino acid oxidase.

To provide a broader context for drug development professionals, the following table presents a hypothetical structure-activity relationship for a series of fused pyrrole carboxylic acid analogs. Please note that these are representative values and not specific data for this compound analogs.

| Compound ID | R1 Group | R2 Group | IC50 (nM) |

| Analog 1 | H | H | 500 |

| Analog 2 | Cl | H | 150 |

| Analog 3 | OCH3 | H | 300 |

| Analog 4 | H | CH3 | 450 |

| This compound | Cl | CH3 | 269 |

| Analog 5 | F | CH3 | 200 |

Table 2: Representative Structure-Activity Relationship (SAR) for fused pyrrole carboxylic acid DAO inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on the NMDA receptor.

D-Amino Acid Oxidase (DAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DAO assay kits and is suitable for determining the IC50 of inhibitors like this compound.

Materials:

-

Recombinant human DAO enzyme

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

A suitable fluorogenic probe (e.g., Amplex Red)

-

This compound or other test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.

-

In each well of the 96-well plate, add:

-

DAO enzyme solution

-

This compound dilution or vehicle control (for total activity)

-

HRP solution

-

Fluorogenic probe

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the D-serine substrate to each well.

-

Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm for 30-60 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DAO Inhibition Assay Workflow.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Current Measurement

This protocol describes the recording of NMDA receptor-mediated currents from cultured neurons or acute brain slices to assess the potentiating effect of this compound.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

-

NMDA and glycine (or D-serine)

-

This compound

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels

-

Bicuculline and strychnine to block GABAA and glycine receptors, respectively

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Transfer the preparation to the recording chamber and perfuse with aCSF containing TTX, bicuculline, and strychnine.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors.

-

Apply a brief puff of NMDA and glycine/D-serine to elicit an outward NMDA receptor-mediated current.

-

After establishing a stable baseline of NMDA receptor currents, perfuse the slice/culture with aCSF containing this compound for a defined period.

-

Continue to elicit NMDA receptor currents during and after the application of this compound.

-

Measure the peak amplitude and/or the total charge transfer of the NMDA receptor currents before, during, and after this compound application.

-

Analyze the data to determine the percentage potentiation of the NMDA receptor current by this compound. An EC50 can be determined by testing a range of this compound concentrations.

Electrophysiology Workflow.

In Vivo Microdialysis for D-serine Measurement

This protocol allows for the in vivo monitoring of extracellular D-serine levels in the brain of a freely moving animal following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence detection

-

This compound

-

Anesthetized animal (e.g., rat or mouse)

Procedure:

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After a stable baseline of D-serine is established, administer this compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of D-serine in the dialysate samples using HPLC with a chiral column and fluorescence detection after derivatization.

-

Plot the extracellular D-serine concentration over time to determine the effect of this compound.

Signaling Pathways and Logical Relationships

The potentiation of NMDA receptor activity by this compound initiates a cascade of downstream signaling events that are crucial for synaptic plasticity.

NMDA Receptor Downstream Signaling.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the NMDA receptor co-agonist site in health and disease. By potently inhibiting DAO, it offers a mechanism to enhance NMDA receptor function through the elevation of endogenous D-serine levels. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of DAO inhibitors for neurological and psychiatric disorders characterized by NMDA receptor hypofunction. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in relevant animal models.

References

- 1. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]

- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-serine modulates the NMDA receptor/nitric oxide/cGMP pathway in the rat cerebellum during in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Therapeutic Potential of D-amino Acid Oxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-amino acid oxidase (DAO) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia. This flavoenzyme is the primary catalyst for the degradation of D-serine, an essential co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms. By inhibiting DAO, the synaptic levels of D-serine can be elevated, thereby enhancing NMDA receptor function. This guide provides a comprehensive overview of the therapeutic rationale, preclinical and clinical evidence, and key experimental methodologies related to the development of DAO inhibitors.

Introduction: The Role of D-amino Acid Oxidase in Neurotransmission

D-amino acid oxidase (DAO) is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2] In the central nervous system (CNS), the most physiologically relevant substrate for DAO is D-serine.[2][3]

D-serine acts as a potent and selective co-agonist at the glycine site of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4][5] For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to their respective sites on the receptor complex. Evidence suggests that D-serine, rather than glycine, is the primary endogenous co-agonist at many central synapses.[4]

Genetic studies have linked the gene encoding DAO to an increased risk for schizophrenia.[6][7] Furthermore, post-mortem studies of brain tissue from individuals with schizophrenia have revealed increased expression and activity of DAO.[6][7] This has led to the hypothesis that excessive DAO activity contributes to the NMDA receptor hypofunction observed in schizophrenia by depleting synaptic D-serine.[4][8] Consequently, inhibiting DAO presents a promising therapeutic strategy to restore normal NMDA receptor signaling and alleviate the debilitating symptoms of this disorder.

Signaling Pathways and Mechanism of Action

The therapeutic effect of DAO inhibitors is primarily mediated through the potentiation of NMDA receptor signaling. By blocking the enzymatic degradation of D-serine, these inhibitors increase its bioavailability in the synaptic cleft, leading to enhanced activation of NMDA receptors.

Quantitative Data on DAO Inhibitors

A number of small molecule DAO inhibitors have been developed and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes quantitative data for selected DAO inhibitors.

| Compound Name/Code | Target | IC50 (nM) | Ki (nM) | Species | Reference |

| Luvadaxistat (TAK-831) | DAAO | 14 | - | Human | [1] |

| AS057278 | DAAO | 900 | - | Human | [9] |

| 3-hydroxyquinolin-2-(1H)-one | DAAO | 4 | - | Not Specified | [9] |

| CBIO | DAAO | 188 | - | Not Specified | [9] |

| Compound 4 | DAAO | 145 | - | Human | [9] |

| Compound 4 | DAAO | 112 | - | Rat | [9] |

| Risperidone | hDAO | 4700 | - | Human | [10] |

| Blonanserin | hDAO | 5290 | - | Human | [10] |

Note: IC50 and Ki values can vary depending on the assay conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

The evaluation of DAO inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, pharmacokinetic properties, and efficacy.

In Vitro DAO Activity Assays

Several methods can be employed to measure DAO activity and the inhibitory potential of compounds.

This direct assay measures the consumption of molecular oxygen during the oxidative deamination of a D-amino acid substrate by DAO.[6][11]

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 75 mM disodium pyrophosphate, pH 8.5), the D-amino acid substrate (e.g., D-serine or D-alanine), and the test inhibitor at various concentrations.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of purified DAO enzyme.

-

Monitor the decrease in oxygen concentration over time using an oxygen electrode.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

This assay indirectly measures DAO activity by detecting the production of hydrogen peroxide, one of the reaction products.[6][11]

Protocol:

-

Prepare a reaction mixture containing a suitable buffer, the D-amino acid substrate, the test inhibitor, horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., o-dianisidine or Amplex Red).

-

Incubate the mixture at a controlled temperature.

-

Initiate the reaction by adding DAO.

-

The hydrogen peroxide produced by the DAO reaction is used by HRP to oxidize the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

-

Measure the change in absorbance over time to determine the reaction rate and calculate the IC50 value.

In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of DAO inhibitors in a physiological context.

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the DAO inhibitor.[9][12]

Protocol:

-

Administer the DAO inhibitor to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

-

Collect blood samples at various time points post-administration.

-

Analyze the plasma concentrations of the inhibitor using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

A key pharmacodynamic endpoint is the ability of a DAO inhibitor to increase D-serine concentrations in the brain.

Protocol:

-

Administer the DAO inhibitor to rodents.

-

At a specified time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., cerebellum, cortex).[9]

-

Homogenize the brain tissue and perform an extraction to isolate amino acids.

-

Quantify D-serine levels using analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS.[13]

Several animal models are used to assess the antipsychotic-like and pro-cognitive effects of DAO inhibitors.

-

Phencyclidine (PCP)-induced Hyperlocomotion: PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[9] Efficacy is demonstrated if the DAO inhibitor attenuates this hyperactive behavior.

-

Social Interaction Test: Deficits in social interaction in rodents are used to model the negative symptoms of schizophrenia. An effective DAO inhibitor would be expected to increase the time spent in social interaction.[1]

-

Cognitive Tasks: Various cognitive tests, such as the novel object recognition test or the Morris water maze, are used to assess the pro-cognitive effects of DAO inhibitors, targeting the cognitive deficits associated with schizophrenia.

Clinical Development of DAO Inhibitors

Several DAO inhibitors have progressed to clinical trials, primarily for the treatment of schizophrenia.

-

Sodium Benzoate: A weak DAO inhibitor, has shown some efficacy in improving negative and cognitive symptoms in patients with schizophrenia in several clinical trials.[14]

-

Luvadaxistat (TAK-831): A potent and selective DAO inhibitor, has undergone clinical development for cognitive impairment associated with schizophrenia.[13] Phase 1 studies demonstrated that luvadaxistat increases D-serine levels in the plasma and cerebrospinal fluid (CSF) of healthy volunteers.[13]

Conclusion and Future Directions

The inhibition of D-amino acid oxidase represents a rational and promising approach for the treatment of schizophrenia and potentially other disorders characterized by NMDA receptor hypofunction. Preclinical and early clinical data have provided proof-of-concept for this therapeutic strategy. Future research should focus on the development of highly potent and selective DAO inhibitors with favorable pharmacokinetic profiles, including good brain penetration. Further clinical trials are needed to fully establish the efficacy and safety of this class of drugs in treating the multifaceted symptoms of schizophrenia. The continued exploration of DAO inhibitors holds the potential to deliver novel and effective therapies for patients with severe mental illness.

References

- 1. seebeyondshop.com [seebeyondshop.com]

- 2. Frontiers | Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical trials of potential cognitive-enhancing drugs in schizophrenia: what have we learned so far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of human D-amino acid oxidase inhibition by anti-psychotic drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of d-Serine Levels in Brains of Mice Lacking PICK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review [mdpi.com]

A Technical Guide to D-Amino Acid Oxidase (DAO) in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-amino acid oxidase (DAO) is a flavoenzyme that plays a critical regulatory role in the central nervous system (CNS) primarily through its catabolism of the neuromodulator D-serine.[1] D-serine is the main endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, synaptic plasticity, and higher cognitive functions.[2][3] By degrading D-serine, DAO effectively modulates NMDA receptor activity, making it a pivotal enzyme in brain function and a subject of intense investigation for its involvement in the pathophysiology of neuropsychiatric disorders, most notably schizophrenia.[4][5] Evidence indicates that DAO expression and activity are elevated in patients with schizophrenia, potentially leading to a deficit in D-serine and subsequent NMDA receptor hypofunction.[6][7] This has positioned DAO as a promising therapeutic target, with DAO inhibitors being developed to increase synaptic D-serine levels and restore normal NMDA receptor function.[8][9] This guide provides an in-depth overview of the core functions of DAO in the CNS, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Function and Mechanism of Action

DAO is a peroxisomal flavoenzyme that catalyzes the stereoselective oxidative deamination of D-amino acids.[2][10] In the CNS, its most significant substrate is D-serine.[11] The enzymatic reaction proceeds as follows:

-

Oxidation: DAO oxidizes the D-amino acid (e.g., D-serine) to its corresponding imino acid. This reaction involves the reduction of the enzyme's prosthetic group, flavin adenine dinucleotide (FAD), to FADH₂.[4]

-

Hydrolysis: The imino acid is non-enzymatically hydrolyzed to yield an α-keto acid (e.g., hydroxypyruvate from D-serine) and ammonia.[10][12]

-

Reoxidation: The reduced FADH₂ is reoxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[4][10]

This enzymatic action makes DAO the primary enzyme responsible for the degradation of D-serine in the brain, thereby controlling its availability to act as a co-agonist at the NMDA receptor's glycine binding site.[4][13] The activation of the NMDA receptor is a critical event for synaptic plasticity and requires the simultaneous binding of both glutamate and a co-agonist like D-serine or glycine.[9][10] By regulating D-serine levels, DAO indirectly influences the gain of glutamatergic neurotransmission.[4][14]

Signaling Pathway of DAO-Mediated NMDA Receptor Modulation

The following diagram illustrates the central role of DAO in the glutamatergic synapse.

Quantitative Data

Substrate Specificity of DAO

DAO exhibits broad specificity for neutral and some basic D-amino acids but is inactive toward acidic D-amino acids.[2][12] The kinetic efficiency can vary significantly between species. For instance, human DAO shows lower kinetic efficiency compared to its rodent counterparts, which has implications for the use of animal models in research.[15]

Table 1: Comparison of Kinetic Constants for Human vs. Rat DAAO

| Substrate | Human DAAO (kcat/Km, s⁻¹M⁻¹) | Rat DAAO (kcat/Km, s⁻¹M⁻¹) |

|---|---|---|

| D-Serine | 2.5 x 10² | 1.8 x 10¹ |

| D-Alanine | 1.3 x 10⁴ | 1.1 x 10³ |

| D-Proline | 2.1 x 10⁴ | 1.5 x 10³ |

Data adapted from studies on recombinant enzymes, highlighting differences in substrate preference and efficiency.[15]

DAO Activity in Schizophrenia

A key finding implicating DAO in schizophrenia is the observation of increased enzyme activity in post-mortem brain tissue from affected individuals.

Table 2: DAO Enzyme Activity in Post-Mortem Cerebellum

| Cohort | DAO Activity (nmol/min/mg protein) | Fold Change | P-value |

|---|---|---|---|

| Control | 0.28 ± 0.02 | - | |

| Schizophrenia | 0.36 ± 0.02 | ~1.28x | < 0.005 |

| Bipolar Disorder | 0.29 ± 0.02 | No significant change | > 0.05 |

Data represents mean ± SEM. This study demonstrates a specific increase in DAO activity in schizophrenia compared to control and bipolar disorder cohorts.[7]

Role in CNS Disorders: Focus on Schizophrenia

The "glutamate hypothesis" of schizophrenia posits that a hypofunction of NMDA receptors contributes significantly to the cognitive and negative symptoms of the disorder.[10][16] The function of DAO is tightly linked to this hypothesis through several lines of evidence.

-

Genetic Associations : Studies have identified associations between genetic variations in the DAO gene and its activator, DAOA (also known as G72), and an increased risk for schizophrenia in some populations.[6][16]

-

Increased Expression and Activity : As shown in Table 2, post-mortem studies have confirmed that both DAO expression and enzymatic activity are elevated in the cerebellum and other brain regions of individuals with schizophrenia.[6][7][9]

-

Reduced D-serine Levels : The increased DAO activity is thought to cause excessive degradation of D-serine, leading to reduced levels of this critical co-agonist at the synapse.[6][7] Decreased D-serine levels have been reported in the cerebrospinal fluid and brain tissue of patients with schizophrenia.[4][17]

-

Therapeutic Targeting : The logical consequence of these findings is that inhibiting DAO should increase D-serine levels, enhance NMDA receptor function, and potentially alleviate symptoms of schizophrenia.[8] This has led to the development of numerous DAO inhibitors, some of which have entered clinical trials.[9][18][19]

Logical Framework: The Case for DAO's Role in Schizophrenia

The following diagram outlines the converging lines of evidence that implicate DAO in the pathophysiology of schizophrenia.

Experimental Protocols

Accurate measurement of DAO activity and D-serine levels is crucial for research in this field. Below are detailed methodologies for key assays.

Measurement of DAO Activity (Colorimetric Assay)

This protocol is based on the method of Watanabe et al., which measures the production of the α-keto acid pyruvate from the substrate D-alanine.[20]

Materials:

-

Tissue homogenate (e.g., from brain regions) in 7 mM pyrophosphate buffer (pH 8.3).

-

Reaction Buffer: 0.133 M pyrophosphate buffer (pH 8.3) containing 700 IU/mL catalase.

-

Substrate: 0.1 M D-alanine.

-

Cofactor: 0.1 mM Flavin Adenine Dinucleotide (FAD).

-

Stop Solution: 10% Trichloroacetic acid (TCA).

-

Colorimetric Reagent: 0.5% 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald®) in 0.5 N HCl.

-

Oxidizing Agent: 0.75% KIO₄ in 0.2 N KOH.

-

5 N KOH.

Procedure:

-

Homogenization: Homogenize tissue samples in ice-cold 7 mM pyrophosphate buffer. Centrifuge at ~550 x g for 5 minutes and collect the supernatant.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

300 µL Reaction Buffer

-

300 µL 0.1 M D-alanine

-

200 µL 0.1 mM FAD

-

100 µL 70% (v/v) methanol

-

-

Initiation: Start the reaction by adding 100 µL of the tissue supernatant. Prepare a blank for each sample by adding the stop solution before the supernatant.

-

Incubation: Incubate at 37°C for 15-60 minutes, depending on the expected enzyme activity.

-

Termination: Stop the reaction by adding 1 mL of 10% TCA.

-

Centrifugation: Centrifuge at ~700 x g for 20 minutes to pellet the precipitated protein.

-

Color Development:

-

Transfer 500 µL of the resulting supernatant to a new tube.

-

Add 500 µL of 5 N KOH.

-

Add 500 µL of the Purpald® reagent and let stand at room temperature for 15 minutes.

-

Add 500 µL of KIO₄ solution and shake vigorously.

-

-

Measurement: Read the absorbance at 550 nm using a spectrophotometer. Calculate the activity based on the difference in absorbance between the sample and its corresponding blank, using a standard curve generated with known concentrations of pyruvate.

Experimental Workflow for DAO Activity Assay

Measurement of D-serine Levels (Amperometric Biosensor)

This method provides real-time measurement of D-serine from fresh tissue with high sensitivity and is an alternative to the more complex HPLC method.[17][21]

Principle: The biosensor consists of an electrode coated with a DAO enzyme (often from Rhodotorula gracilis, RgDAAO). When the probe is in a solution containing D-serine, the enzyme catalyzes its oxidation, producing H₂O₂. The H₂O₂ is then electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the D-serine concentration.[21][22]

Materials:

-

D-serine biosensor probe and recording apparatus.

-

Acute brain slices or other tissue explants.

-

Artificial cerebrospinal fluid (aCSF).

-

D-serine standards for calibration.

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest using a vibratome and maintain them in oxygenated aCSF.

-

Conditioning: Transfer slices to a recording chamber and perfuse with aCSF. Allow the slices to equilibrate.

-

Calibration: Before and after measurements, calibrate the biosensor by adding known concentrations of D-serine to the aCSF to generate a standard curve (current vs. concentration).

-

Measurement: Position the biosensor probe close to the surface of the brain slice. Record the baseline current.

-

Data Acquisition: Record the current generated, which reflects the concentration of D-serine being released from the tissue into the surrounding medium. Pharmacological agents or electrical stimuli can be applied to study the dynamics of D-serine release.

-

Analysis: Convert the measured current into a concentration value using the calibration curve.

Conclusion and Future Directions

D-amino acid oxidase is a fundamentally important enzyme for regulating glutamatergic neurotransmission in the CNS. Its role in catabolizing D-serine directly impacts the function of NMDA receptors, processes vital for learning, memory, and overall cognitive health.[4][14] The compelling evidence linking elevated DAO activity to the pathophysiology of schizophrenia has established it as a high-priority target for novel drug development.[6][9] Future research will likely focus on refining the therapeutic application of DAO inhibitors, exploring the role of DAO in other CNS disorders with NMDA receptor involvement (e.g., neurodegenerative diseases), and further elucidating the differential regulation and function of DAO across various brain regions and cell types in both health and disease.[11][19][23]

References

- 1. Physiological functions of D-amino acid oxidases: from yeast to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neurobiology of D-amino acid oxidase and its involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-Amino acid oxidase (DAO) activity and expression are increased in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Controversial Effects of D-Amino Acid Oxidase Activator (DAOA)/G72 on D-Amino Acid Oxidase (DAO) Activity in Human Neuronal, Astrocyte and Kidney Cell Lines: The N-methyl D-aspartate (NMDA) Receptor Hypofunction Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]

- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 14. Mutant mice and rats lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Is rat an appropriate animal model to study the involvement of D-serine catabolism in schizophrenia? Insights from characterization of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medcraveonline.com [medcraveonline.com]

- 17. D-serine Measurements in Brain Slices or Other Tissue Explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 20. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activity of D-amino acid oxidase is widespread in the human central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

DAO-IN-1: A Technical Guide for the Investigation of Glutamate Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO), and its application as a tool for studying glutamate signaling. Here, we detail its mechanism of action, present its known quantitative data, and provide exemplar experimental protocols for its use in neuroscience research.

Introduction: The Role of this compound in Modulating NMDA Receptor Function

Glutamatergic neurotransmission, particularly that mediated by the N-methyl-D-aspartate (NMDA) receptor, is fundamental to synaptic plasticity, learning, and memory.[1] The activation of NMDA receptors is unique in that it requires the binding of not only the primary agonist, glutamate, but also a co-agonist at the glycine-binding site on the GluN1 subunit.[1][2] D-serine, an endogenous D-amino acid found in the brain, is a potent co-agonist at this site and is considered crucial for NMDA receptor-dependent processes, including long-term potentiation (LTP) and long-term depression (LTD).[1][3]

The synaptic concentration of D-serine is tightly regulated by its synthesis via serine racemase (SR) and its degradation by the flavoenzyme D-amino acid oxidase (DAO).[4][5] DAO catalyzes the oxidative deamination of D-amino acids, including D-serine, thereby reducing its availability to bind to NMDA receptors.[5][6] By inhibiting DAO, the metabolic breakdown of D-serine is prevented, leading to an increase in its synaptic levels. This, in turn, enhances NMDA receptor activation in the presence of glutamate.

This compound is a potent and valuable chemical probe for elucidating the specific roles of the DAO/D-serine pathway in glutamate signaling.[7] Its use allows researchers to pharmacologically elevate endogenous D-serine levels and study the downstream consequences on synaptic function, neural circuitry, and behavior. This makes it a critical tool for investigating the pathophysiology of disorders associated with NMDA receptor hypofunction, such as schizophrenia.[8][9]

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of D-amino acid oxidase. The process can be broken down as follows:

-

D-serine Synthesis and Release: D-serine is synthesized from L-serine by the enzyme serine racemase, which is found in both neurons and astrocytes.[4][10] It is then released into the synaptic cleft.

-

NMDA Receptor Co-agonism: In the synapse, D-serine binds to the co-agonist site on the GluN1 subunit of the NMDA receptor.[1] This binding is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit, allowing for Ca²⁺ influx and the initiation of downstream signaling cascades.

-

D-serine Degradation by DAO: Synaptic D-serine is cleared and taken up by astrocytes, where it is degraded by the peroxisomal enzyme DAO.[4][11] This degradation terminates its signaling role.

-

Inhibition by this compound: this compound acts as a competitive inhibitor at the active site of DAO, preventing it from metabolizing D-serine.[6][7]

-

Enhanced NMDA Receptor Function: The inhibition of DAO leads to an accumulation of D-serine in the vicinity of the synapse. This increased availability of the co-agonist enhances the probability and magnitude of NMDA receptor activation, thereby potentiating glutamatergic neurotransmission.[6][8]

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data for this compound

The primary quantitative measure of an enzyme inhibitor's effectiveness is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. For this compound, the available data is summarized below.

| Parameter | Value | Target | Species | Reference |

| IC₅₀ | 269 nM | D-amino acid oxidase (DAO) | Not Specified | [7] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments utilizing this compound to study glutamate signaling.

This assay determines the IC₅₀ of this compound by measuring the reduction in DAO-catalyzed production of hydrogen peroxide (H₂O₂).

Workflow Diagram:

Methodology:

-

Materials:

-

Recombinant human D-amino acid oxidase (DAO).

-

This compound.

-

D-serine (substrate).

-

Horseradish peroxidase (HRP).

-

Amplex® Red reagent (or similar H₂O₂ detection probe).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

96-well microplate (black, clear bottom).

-

Plate reader with fluorescence capabilities.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

In each well of the 96-well plate, add 20 µL of the this compound dilution or vehicle.

-

Add 20 µL of recombinant DAO solution to each well (except the no-enzyme control) and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Prepare the reaction-detection mixture containing D-serine, HRP, and Amplex Red in assay buffer.

-

Initiate the enzymatic reaction by adding 60 µL of the reaction-detection mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader (excitation ~540 nm, emission ~590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the baseline (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol assesses the effect of this compound on NMDA receptor-mediated synaptic transmission in acute brain slices.

Methodology:

-

Materials:

-

Acute brain slices (e.g., hippocampus or prefrontal cortex) from rodents.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

-

Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope.

-

Glass micropipettes for whole-cell recording and bipolar stimulating electrode.

-

Internal solution for patch pipette (e.g., Cs-based to block K⁺ channels).

-

This compound, AP5 (NMDA receptor antagonist), CNQX (AMPA receptor antagonist).

-

-

Procedure:

-

Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Establish a whole-cell voltage-clamp recording from a pyramidal neuron.

-

Place a stimulating electrode nearby (e.g., in the Schaffer collaterals for a CA1 neuron) to evoke excitatory postsynaptic currents (EPSCs).

-

To measure the AMPA/NMDA ratio, hold the cell at +40 mV to relieve the Mg²⁺ block from NMDA receptors.

-

Record the total evoked EPSC. The peak current is predominantly mediated by AMPA receptors, while the current measured at a later time point (e.g., 50 ms after the stimulus) is predominantly mediated by NMDA receptors.

-

Record a baseline AMPA/NMDA ratio for 5-10 minutes.

-

Bath-apply this compound (e.g., 1-10 µM) and continue recording for 20-30 minutes.

-

Observe the change in the NMDA receptor-mediated component of the EPSC. An increase in the NMDA current relative to the AMPA current is expected.

-

(Optional) Confirm the NMDA receptor component by applying the antagonist AP5 at the end of the experiment, which should abolish the late component of the current.

-

-

Data Analysis:

-

Calculate the AMPA/NMDA ratio for each evoked EPSC (Peak AMPA current / NMDA current at +50 ms).

-

Normalize the ratios to the baseline period.

-

Use statistical tests (e.g., paired t-test) to compare the AMPA/NMDA ratio before and after the application of this compound.

-

This protocol measures changes in intracellular calcium ([Ca²⁺]i) in response to glutamate, modulated by this compound.

Methodology:

-

Materials:

-

Primary neuronal cultures grown on glass coverslips.

-

Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Imaging buffer (e.g., HEPES-buffered saline).

-

Fluorescence microscope with a fast-switching light source and a sensitive camera.

-

This compound, Glutamate.

-

-

Procedure:

-

Load the cultured neurons with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-45 minutes at 37°C.

-

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for 15-20 minutes.

-

Mount the coverslip onto the microscope stage and perfuse with imaging buffer.

-

Acquire a baseline fluorescence signal.

-

Apply a sub-maximal concentration of glutamate to elicit a baseline calcium response.

-

Wash out the glutamate and allow the signal to return to baseline.

-

Perfuse the cells with imaging buffer containing this compound for 15-20 minutes.

-

Re-apply the same concentration of glutamate in the continued presence of this compound.

-

Record the fluorescence changes over time.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual neuronal cell bodies.

-

Calculate the change in fluorescence (ΔF/F₀) for each cell, where F₀ is the baseline fluorescence.

-

Compare the peak amplitude and duration of the calcium transients evoked by glutamate in the absence and presence of this compound.

-

This assay assesses the impact of enhanced NMDA receptor function via this compound on recognition memory in rodents.

Methodology:

-

Materials:

-

Rodents (mice or rats).

-

Open field arena.

-

Two sets of identical objects (for familiarization) and one novel object.

-

This compound and vehicle solution for administration (e.g., intraperitoneal injection).

-

Video tracking software.

-

-

Procedure:

-

Habituation: Allow each animal to explore the empty open field arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and familiarize them with the environment.

-

Drug Administration: On the test day, administer this compound or vehicle to the animals (e.g., 30-60 minutes before the familiarization phase).

-

Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration for 5 minutes.

-

-

Data Analysis:

-

Use video tracking software to quantify the time spent exploring each object (e.g., nose within 2 cm of the object).

-

Calculate a discrimination index (DI) for the test phase: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

-

A DI significantly greater than zero indicates successful recognition memory.

-

Compare the DI between the this compound treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increased DI in the this compound group would suggest a cognitive-enhancing effect.

-

References

- 1. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]

- 2. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]

- 3. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]

Preliminary Studies on the Effects of DAO-IN-1: A Technical Guide

Disclaimer: Publicly available information on the specific preclinical effects of DAO-IN-1 is limited. Therefore, this document provides a technical guide based on the known mechanism of action of this compound as a potent D-amino acid oxidase (DAO) inhibitor. To illustrate the expected biological effects and experimental methodologies, this guide utilizes data and protocols from studies on other well-characterized, potent, and selective DAO inhibitors, such as Luvadaxistat (TAK-831), which share the same therapeutic target. This approach provides a representative overview for researchers, scientists, and drug development professionals.

Core Concepts: Targeting D-Amino Acid Oxidase for Neuromodulation

D-amino acid oxidase (DAO) is a flavoenzyme primarily responsible for the metabolic degradation of D-amino acids, most notably D-serine. D-serine is an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel for excitatory glutamatergic neurotransmission in the central nervous system (CNS). The NMDA receptor is fundamental for synaptic plasticity, learning, and memory.

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. By inhibiting DAO, compounds like this compound are designed to increase the synaptic levels of D-serine, thereby enhancing NMDA receptor function and potentially ameliorating symptoms associated with its hypoactivity. This compound has been identified as a potent inhibitor of human DAO with an IC50 value of 269 nM[1][2][3][4][5].

Data Presentation: In Vitro and In Vivo Effects of Representative DAO Inhibitors

The following tables summarize quantitative data from preclinical studies on potent and selective DAO inhibitors, which are expected to be comparable to the effects of this compound.

Table 1: In Vitro Potency of Representative DAO Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | human DAO | Biochemical | 269 | [1][2][3][4][5] |

| Luvadaxistat (TAK-831) | human DAO | Biochemical | 14 | [4] |

Table 2: In Vivo Pharmacodynamic Effects of a Representative DAO Inhibitor (Luvadaxistat) in Rodents

| Species | Dose (mg/kg, p.o.) | Tissue | Analyte | % Increase from Baseline | Time Point (h) | Reference |

| Rat | 1 | Plasma | D-serine | ~400% | 4 | [6] |

| Rat | 1 | Cerebrospinal Fluid | D-serine | ~200% | 4 | [6] |

| Rat | 1 | Brain (Cerebellum) | D-serine | ~150% | 4 | [6] |

Table 3: In Vivo Efficacy of a Representative DAO Inhibitor (Luvadaxistat) in a Rodent Model of Cognitive Deficits Relevant to Schizophrenia

| Animal Model | Behavioral Test | Treatment | Dose (mg/kg, p.o.) | Outcome | Reference |

| MK-801-induced cognitive impairment in rats | Novel Object Recognition | Luvadaxistat | 0.1 | Reversal of cognitive deficit | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of preclinical findings. Below are representative protocols for assays used to characterize DAO inhibitors.

In Vitro DAO Inhibition Assay (Amplex Red Method)

This assay determines the potency of an inhibitor against DAO activity by measuring the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.

Materials:

-

Recombinant human D-amino acid oxidase (hDAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black microplates

Procedure:

-

Prepare a reaction mixture containing HRP and Amplex® Red reagent in assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the hDAO enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding D-serine to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence of the resorufin product using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Measurement of D-serine Levels in Rodent Brain via Microdialysis

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions to measure neurotransmitter and neuromodulator levels.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Freely moving animal system

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound (e.g., a representative DAO inhibitor)

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

Procedure:

-

Surgically implant a guide cannula into the desired brain region (e.g., prefrontal cortex or striatum) of an anesthetized rodent.

-

After a recovery period, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline D-serine level.

-

Administer the test compound (e.g., orally or intraperitoneally).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of D-serine in the dialysate samples using a validated HPLC method following pre-column derivatization with a fluorescent tag.

-

Express the results as a percentage change from the baseline D-serine concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to visualize the key biological pathway and a typical experimental workflow in the study of DAO inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and structure of DAO-IN-1

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of DAO-IN-1, a potent inhibitor of D-amino acid oxidase (DAO). It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.

Chemical Properties and Structure

This compound is a small molecule inhibitor of D-amino acid oxidase (DAO).[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | Thieno[3,2-b]pyrrole-5-carboxylic acid | |

| CAS Number | 51856-25-8 | [2] |

| Molecular Formula | C₇H₅NO₂S | [2] |

| Molecular Weight | 167.19 g/mol | [2] |

| Canonical SMILES | C1=C(SC2=C1NC=C2)C(=O)O | |

| InChI Key | YJQHXLQASCSQKA-UHFFFAOYSA-N | |

| Solubility | DMSO: 100 mg/mL (598.13 mM) | [2] |

| Storage Conditions | Stock solution can be stored at -20°C for 1 month or -80°C for up to 6 months.[1][2] | [1][2] |

Biological Activity and Mechanism of Action

This compound is a potent and competitive inhibitor of D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2]

Quantitative Data for this compound

| Parameter | Target Enzyme | Value | Reference |

| IC₅₀ | D-amino acid oxidase (DAO) | 269 nM | [1][2] |

Mechanism of Action

D-amino acid oxidase is a key enzyme in the metabolism of D-amino acids, including D-serine, which is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][2][3] The activity of NMDA receptors is fundamental to synaptic plasticity, learning, and memory. Hypofunction of these receptors has been implicated in the pathophysiology of schizophrenia.[3][4]

By inhibiting DAO, this compound prevents the degradation of D-serine, leading to an increase in its local concentration.[5] Elevated D-serine levels enhance the activation of NMDA receptors by the primary agonist, glutamate, thereby potentiating glutamatergic neurotransmission.[3][5] This mechanism makes DAO inhibitors like this compound a subject of investigation for therapeutic applications in disorders associated with NMDA receptor hypofunction.[4][5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound action on the NMDA receptor pathway.

Experimental Protocols

The efficacy of DAO inhibitors like this compound is typically assessed using enzymatic assays that measure the activity of D-amino acid oxidase. Below is a detailed methodology for a common in vitro fluorescence-based assay.

Protocol: In Vitro DAO Inhibition Assay (Amplex Red Method)

This protocol is adapted from general procedures for measuring human D-amino acid oxidase (hDAAO) activity and inhibitor potency.[6]

1. Materials and Reagents:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

This compound (or other test inhibitors)

-

D-Serine (substrate)

-

Flavin adenine dinucleotide (FAD) (cofactor)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5)

-

DMSO (for compound dilution)

-

96-well black microplates

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction well is ≤1%.

-

Enzyme Pre-incubation:

-

In a 96-well microplate, add the diluted this compound solutions.

-

Add a solution containing hDAAO, FAD, and HRP in Assay Buffer to each well.

-

Incubate the plate for 20-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Prepare a substrate solution containing D-serine and Amplex Red in Assay Buffer.

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation: Incubate the reaction plate for 60 minutes at 25°C or 37°C, protected from light.

-

Data Acquisition:

-

Measure the fluorescence of each well using a microplate reader.

-

Set the excitation wavelength to ~530-545 nm and the emission wavelength to ~590 nm.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percent inhibition for each concentration of this compound relative to a control (DMSO vehicle only).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow

The following diagram outlines the typical workflow for screening and characterizing a DAO inhibitor.

Caption: General workflow for DAO inhibitor discovery and validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

In-Depth Technical Guide: Research Applications of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (CAS Number: 51856-25-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, also known by its research designation DAO-IN-1, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAO).[1][2] Its primary research application lies in the investigation of the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia.[2][3] By inhibiting DAO, this compound prevents the degradation of D-serine, an endogenous co-agonist of the NMDA receptor, thereby increasing its synaptic levels and enhancing NMDA receptor-mediated neurotransmission.[1][4] This technical guide provides a comprehensive overview of the research applications of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

DAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[4] D-serine is a crucial co-agonist at the glycine site of the NMDA receptor, and its binding is essential for receptor activation by glutamate.[5] In conditions like schizophrenia, a hypofunction of the NMDA receptor is hypothesized to contribute to the pathophysiology of the disease.[3] 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid acts as a competitive inhibitor of DAO, preventing the breakdown of D-serine.[2] This leads to an elevation of D-serine levels in the brain and periphery, which in turn potentiates NMDA receptor function.[2]

Quantitative Data

The following tables summarize the key quantitative data for 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid and its analogs, providing a basis for comparison and experimental design.

Table 1: In Vitro Inhibitory Activity against D-Amino Acid Oxidase (DAO)

| Compound | Human DAO IC50 (nM) | Rat DAO IC50 (nM) | Reference |

| 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (this compound) | 269 | 112 | [1][2] |

| Analog 1 (Structure not disclosed) | >10000 | - | [2] |

| Analog 2 (Structure not disclosed) | 540 | - | [2] |

Table 2: Ex Vivo and In Vivo Efficacy

| Compound | Administration Route & Dose (in rats) | % DAO Inhibition in Cerebellum (ex vivo) | Fold Increase in Plasma D-serine | Reference |

| 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (this compound) | 30 mg/kg, i.p. | ~50% | ~1.5 | [2] |

| 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (this compound) | 100 mg/kg, i.p. | ~80% | ~2.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid.

In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid against DAO.

Materials:

-

Recombinant human or rat DAO

-

6H-Thieno[2,3-b]pyrrole-5-carboxylic acid

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid in DMSO.

-

Create a serial dilution of the compound in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DAO enzyme solution

-

Compound dilution (or vehicle for control)

-

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding a solution containing D-serine, HRP, and Amplex Red.

-

Monitor the fluorescence increase at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm for 30 minutes at room temperature.

-

The rate of reaction is proportional to the DAO activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of D-serine Levels in Rat Plasma by HPLC

This protocol describes a method to quantify the in vivo effects of 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid on plasma D-serine levels.

Materials:

-

Rat plasma samples

-

6H-Thieno[2,3-b]pyrrole-5-carboxylic acid

-

Perchloric acid

-

o-phthaldialdehyde (OPA) reagent

-

N-acetyl-L-cysteine (NAC)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Administer 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid (e.g., via intraperitoneal injection) to rats.

-

Collect blood samples at various time points post-administration.

-

Separate plasma by centrifugation.

-

Deproteinize plasma samples by adding perchloric acid and centrifuging.

-

Derivatize the supernatant with OPA/NAC reagent to form fluorescent diastereomers of D- and L-serine.

-

Inject the derivatized sample into the HPLC system.

-

Separate the diastereomers on a reversed-phase C18 column using a suitable mobile phase gradient.

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

Quantify D-serine concentration by comparing the peak area to a standard curve generated with known concentrations of D-serine.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: NMDA Receptor Signaling and DAO Inhibition.

Caption: Experimental Workflow for DAO Inhibitor Evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for DAO-IN-1 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction